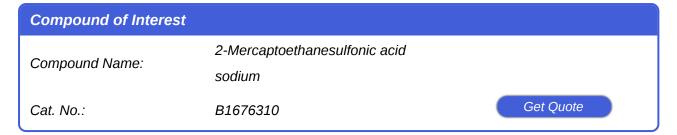


Application of Mesna in the Refolding of Disulfide-Containing Proteins: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

The correct formation of disulfide bonds is a critical step in the folding of many proteins, ensuring their structural integrity and biological activity. The in vitro refolding of proteins from inclusion bodies or denatured states often requires the use of a redox buffer system to facilitate the correct pairing of cysteine residues. While the glutathione redox couple (GSH/GSSG) is widely used, it can have limitations, particularly in applications involving proteins with reactive C-terminal thioesters intended for native chemical ligation. Mesna (2-mercaptoethanesulfonate) and its oxidized disulfide form, diMESNA (2,2'-dithiobis(ethanesulfonate)), have emerged as a valuable alternative redox system for protein refolding. This application note provides detailed protocols and data on the use of the Mesna/diMESNA redox couple for the efficient refolding of disulfide-containing proteins.

A significant advantage of the Mesna/diMESNA system is its ability to preserve C-terminal thioester functionalities, which are susceptible to transthioesterification when using glutathione-based redox buffers.[1] This makes Mesna an ideal choice for methodologies that couple protein refolding with subsequent bioconjugation strategies.

Data Presentation



The following tables summarize quantitative data on the application of Mesna in protein refolding, primarily using Ribonuclease A (RNase A) as a model protein.

Parameter	Condition	Outcome	Reference
Protein	Ribonuclease A (RNase A)	-	[1]
Refolding Method	Refolding by Dilution	-	[1]
Redox Buffer	3 mM Mesna / 1 mM diMESNA	Refolding efficiency comparable to 3 mM GSH / 1 mM GSSG	[1]
Refolding Buffer	100 mM Tris-HCl, 100 mM NaCl, pH 8.0	-	[1]
Temperature	20°C	-	[1]
Incubation Time	Overnight	-	[1]



Parameter	Condition	Outcome	Reference
Protein	Ribonuclease A (RNase A)	-	[1]
Refolding Method	On-Column Refolding and Thioester Generation	-	[1]
Mesna/diMESNA Ratio	3:1	Maintained to mimic the cell's periplasmic environment.	[1]
Mesna/diMESNA Concentration	3 mM / 1 mM	Lower RNase A activity	[1]
Mesna/diMESNA Concentration	30 mM / 10 mM	Highest RNase A activity	[1]
Mesna/diMESNA Concentration	75 mM / 25 mM	Lower RNase A activity	[1]
Cleavage & Refolding Buffer	50 mM MOPS, 500 mM NaCl, 0.1 mM EDTA, pH 6.0	-	[1]
Temperature	20°C	-	[1]
Incubation Time	3 days	-	[1]

Experimental Protocols

Protocol 1: Refolding of Ribonuclease A by Dilution Using a Mesna/diMESNA Redox Buffer

This protocol is adapted from the refolding of bovine pancreatic Ribonuclease A (RNase A).[1]

- 1. Materials:
- Ribonuclease A (RNase A)



- Guanidinium hydrochloride (Gu-HCI)
- Tris(2-carboxyethyl)phosphine (TCEP)
- Mesna (sodium 2-mercaptoethanesulfonate)
- diMESNA (2,2'-dithiobis(ethanesulfonate))
- Tris base
- Sodium chloride (NaCl)
- · Hydrochloric acid (HCI) for pH adjustment
- Ultrapure water
- 2. Equipment:
- Stir plate
- Stir bars
- · pH meter
- Standard laboratory glassware
- 3. Procedure:
- a. Unfolding of RNase A:
- Prepare a denaturing buffer of 6 M Gu-HCl containing 100 mM TCEP.
- Dissolve RNase A in the denaturing buffer to a final concentration of approximately 0.465 mg/mL.
- Incubate the mixture overnight at 20°C to ensure complete reduction of disulfide bonds.
- b. Preparation of Mesna Refolding Buffer:



- Prepare a buffer solution containing 100 mM Tris-HCl and 100 mM NaCl.
- Adjust the pH of the buffer to 8.0 using HCl.
- Just before use, add Mesna to a final concentration of 3 mM and diMESNA to a final concentration of 1 mM.
- c. Refolding by Dilution:
- Place 40 mL of the Mesna refolding buffer in a beaker with a stir bar and stir gently at room temperature (20°C).
- Slowly add the unfolded RNase A solution (500 μ L) to the refolding buffer in 20 μ L aliquots.
- Continue stirring the solution overnight at room temperature.
- d. Analysis of Refolding Efficiency:
- Determine the concentration of refolded, active RNase A using an appropriate enzymatic activity assay.

Protocol 2: Simultaneous On-Column Refolding and Thioester Generation of a Fusion Protein

This protocol describes the simultaneous refolding and intein-mediated cleavage of a chitin-binding domain (CBD)-intein-RNase A fusion protein to generate RNase A with a C-terminal Mesna-thioester.[1]

- 1. Materials:
- E. coli cell paste expressing the target fusion protein
- Chitin resin
- Lysis buffer (e.g., 50 mM MOPS, 500 mM NaCl, 0.1 mM EDTA, pH 6.0)
- Cleavage and Refolding Buffer (Lysis buffer containing Mesna and diMESNA)



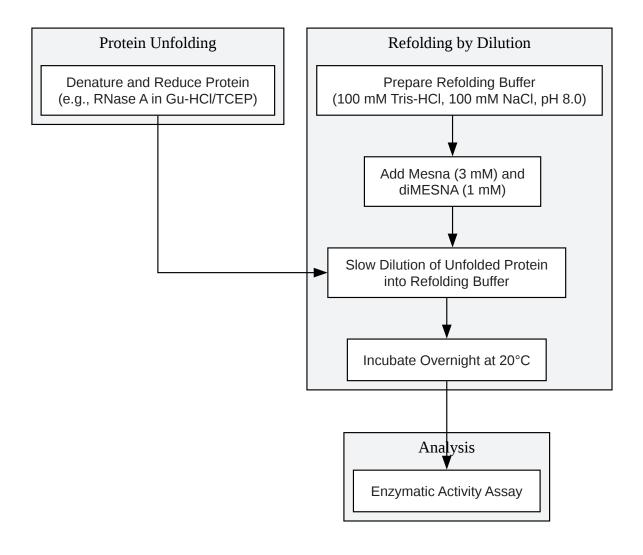
- Mesna
- diMESNA
- 2. Equipment:
- Chromatography column
- Peristaltic pump or gravity flow setup
- Sonciator or other cell lysis equipment
- Centrifuge
- 3. Procedure:
- a. Protein Expression and Cell Lysis:
- Express the RNase A-intein-CBD fusion protein in E. coli.
- Harvest the cells by centrifugation and resuspend the cell pellet in lysis buffer.
- Lyse the cells by sonication or other appropriate methods.
- Clarify the lysate by centrifugation to remove cell debris.
- b. Column Packing and Equilibration:
- Pack a chromatography column with chitin resin.
- Equilibrate the column with several column volumes of lysis buffer.
- c. Protein Loading and Washing:
- Load the clarified cell lysate onto the equilibrated chitin column.
- Wash the column extensively with lysis buffer to remove unbound proteins.
- d. On-Column Cleavage and Refolding:



- Prepare the Cleavage and Refolding Buffer by adding Mesna and diMESNA to the lysis buffer at final concentrations of 30 mM and 10 mM, respectively.
- Flush the column with the Cleavage and Refolding Buffer.
- Stop the flow and incubate the column at 20°C for 3 days to allow for simultaneous inteinmediated cleavage and protein refolding.
- e. Elution and Analysis:
- Elute the refolded RNase A-Mesna thioester from the column with lysis buffer.
- Analyze the eluted fractions for protein concentration and enzymatic activity.

Visualizations

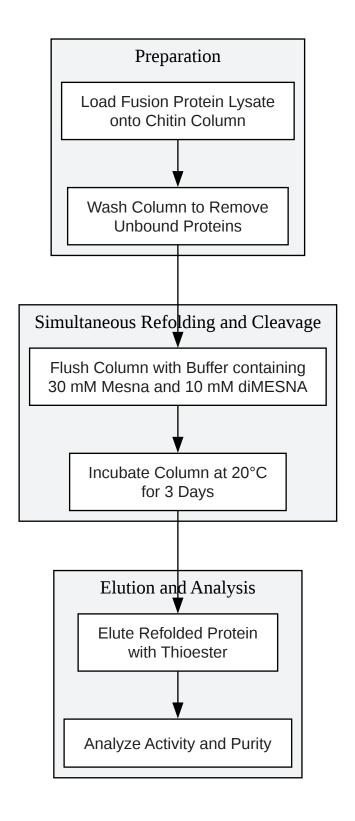




Click to download full resolution via product page

Caption: Workflow for Protein Refolding by Dilution using Mesna.

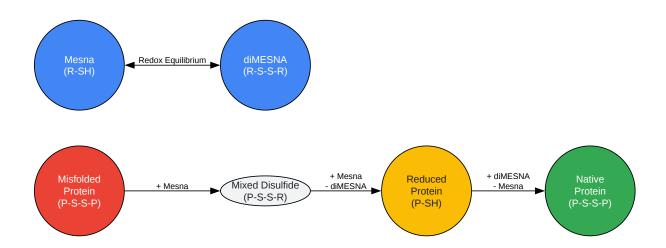




Click to download full resolution via product page

Caption: On-Column Protein Refolding and Thioester Generation.





Click to download full resolution via product page

Caption: Mechanism of Mesna-mediated Disulfide Exchange.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. One-step refolding and purification of disulfide-containing proteins with a C-terminal MESNA thioester PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of Mesna in the Refolding of Disulfide-Containing Proteins: A Detailed Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676310#application-of-mesna-in-refolding-disulfidecontaining-proteins]

Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com